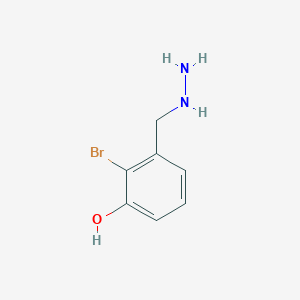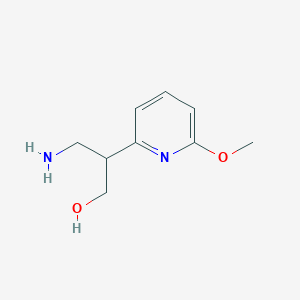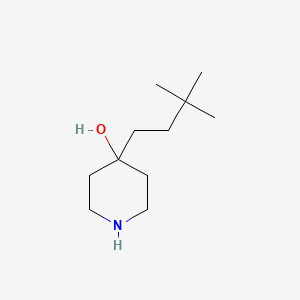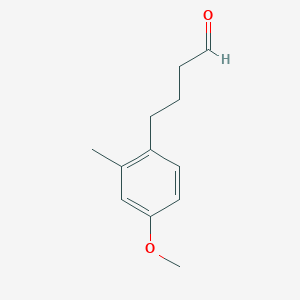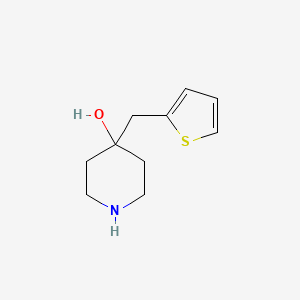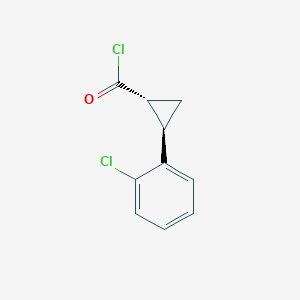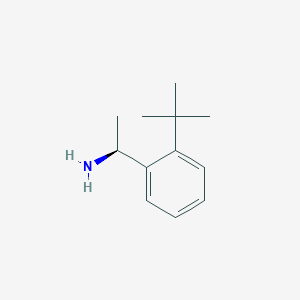
(1S)-1-(2-tert-butylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-tert-butylphenyl)ethan-1-amine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-tert-butylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-tert-butylphenylacetic acid.
Reduction: The carboxylic acid group of 2-tert-butylphenylacetic acid is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(1S)-1-(2-tert-butylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), halogens (Cl2, Br2), or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), sulfuric acid (H2SO4)
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro, halogenated, or sulfonated derivatives
科学的研究の応用
(1S)-1-(2-tert-butylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which (1S)-1-(2-tert-butylphenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (1S)-1-(2-methylphenyl)ethan-1-amine
- (1S)-1-(2-ethylphenyl)ethan-1-amine
- (1S)-1-(2-isopropylphenyl)ethan-1-amine
Uniqueness
(1S)-1-(2-tert-butylphenyl)ethan-1-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
(1S)-1-(2-tert-butylphenyl)ethanamine |
InChI |
InChI=1S/C12H19N/c1-9(13)10-7-5-6-8-11(10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 |
InChIキー |
XIPZRYDPIMXDMH-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1C(C)(C)C)N |
正規SMILES |
CC(C1=CC=CC=C1C(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


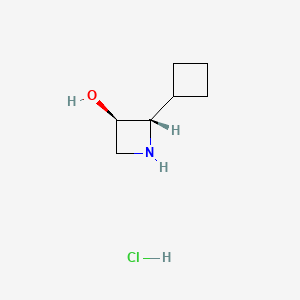

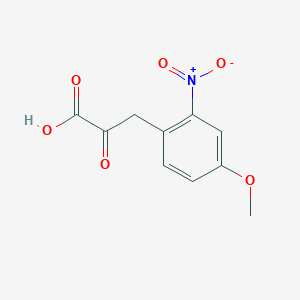
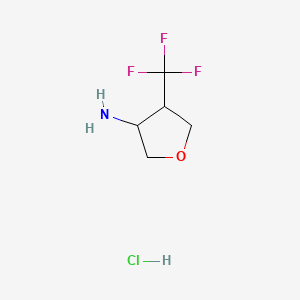
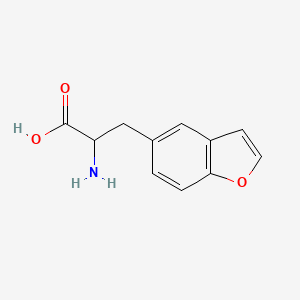
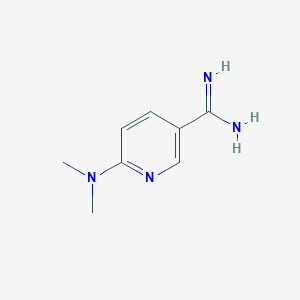

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
